molecular formula C₁₆H₁₄D₄N₂O₆S B1155455 p-Hydroxypenicillin V-d4

p-Hydroxypenicillin V-d4

Cat. No.: B1155455
M. Wt: 370.41
Attention: For research use only. Not for human or veterinary use.
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Description

p-Hydroxypenicillin V-d4 is a deuterium-labeled analog of p-Hydroxypenicillin V, a key hydroxylated byproduct generated during the industrial fermentation process of Penicillin V (Phenoxymethylpenicillin) by strains of Penicillium chrysogenum . In pharmaceutical research and development, this deuterated compound serves as a critical internal standard in mass spectrometry-based analytical methods, enabling the accurate quantification of trace levels of p-Hydroxypenicillin V in complex fermentation broths and in purity testing of bulk Penicillin V . Monitoring and controlling the concentration of this byproduct is essential in strain improvement programs and for optimizing fermentation conditions, as wild-type producer strains can generate p-Hydroxypenicillin V at levels up to 10-15% of total penicillins, which can impact the final yield and purity of the desired Penicillin V product . The mechanism of action for the parent compound, p-Hydroxypenicillin V, is consistent with that of other beta-lactam antibiotics; it exerts bactericidal activity by inhibiting the biosynthesis of the bacterial cell wall peptidoglycan, thereby compromising cell wall integrity and leading to osmotic lysis . The incorporation of four deuterium atoms in this compound provides a predictable mass shift, ensuring reliable differentiation from the analyte while maintaining nearly identical chromatographic behavior, which is vital for high-precision metabolomic and pharmacokinetic studies focused on the fate of penicillin-related molecules in microbial or other biological systems. This product is intended for research use only by qualified laboratory professionals.

Properties

Molecular Formula

C₁₆H₁₄D₄N₂O₆S

Molecular Weight

370.41

Synonyms

6-[2-(p-Hydroxyphenoxy)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid-d4; _x000B_(2S,5R,6R)-6-[[(4-Hydroxyphenoxy)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid-d4;  [2S-(2α,5α,6β)]-6-[

Origin of Product

United States

Synthetic Methodologies and Deuterium Incorporation

Strategies for the Chemical Synthesis of p-Hydroxypenicillin V

The chemical synthesis of p-Hydroxypenicillin V is a semi-synthetic process that involves the acylation of the 6-aminopenicillanic acid (6-APA) core with a specific side chain. wikipedia.org This core structure is the fundamental building block for most semi-synthetic penicillins. wikipedia.org

The primary precursors for the synthesis of p-Hydroxypenicillin V are p-hydroxyphenoxyacetic acid and 6-aminopenicillanic acid (6-APA). google.com The former provides the characteristic side chain that defines this particular penicillin analogue, while 6-APA constitutes the bicyclic β-lactam core of the molecule. wikipedia.orggoogle.com

The synthesis pathway typically follows a multi-step chemical process:

Mixed Anhydride (B1165640) Formation : The process begins with the activation of the carboxylic acid group of p-hydroxyphenoxyacetic acid. This is often achieved by reacting it with a mixed anhydride reaction reagent in an aprotic solvent, in the presence of an organic base. google.com

Condensation Reaction : The activated side chain (the mixed anhydride) is then reacted with 6-APA. The amino group on the 6-APA core attacks the activated carbonyl group of the side chain, forming an amide bond. google.com This condensation reaction links the side chain to the penicillin nucleus. google.com

Acidification and Crystallization : Following the condensation, the reaction mixture is treated with an acid to protonate the carboxylic acid group on the 6-APA core, which facilitates the precipitation of the final p-Hydroxypenicillin V acid product from the solution. google.com

The table below outlines the key stages of this synthetic pathway.

StepReactantsKey Reagents/ConditionsProduct
1p-Hydroxyphenoxyacetic acidMixed anhydride reagent, Organic base, Aprotic solventActivated p-hydroxyphenoxyacetyl mixed anhydride
2Activated side chain, 6-aminopenicillanic acid (6-APA)Condensationp-Hydroxypenicillin V (in solution)
3p-Hydroxypenicillin V (in solution)Acid, Ice bathCrystalline p-Hydroxypenicillin V acid

This interactive table summarizes the general chemical pathway for the synthesis of p-Hydroxypenicillin V.

It is noteworthy that p-Hydroxypenicillin V also occurs as a byproduct in the fermentation process of Penicillin V production by Penicillium chrysogenum. nih.govoup.com The fungus can hydroxylate the phenoxyacetic acid precursor, which is then naturally incorporated into the penicillin molecule. nih.govoup.com

Optimizing the synthesis of penicillins is crucial for maximizing yield and ensuring high purity. Key parameters that are manipulated include temperature, pH, reactant concentrations, and purification methods. google.comnih.gov

In the synthesis of p-Hydroxypenicillin V, specific conditions have been identified to improve outcomes. For instance, the formation of the mixed anhydride is typically conducted at low temperatures, ranging from -35°C to 15°C, to control the reaction rate and minimize side reactions. google.com After the condensation step, the pH of the solution is carefully adjusted. Initially, a basic solution is added to bring the pH to a range of 8-9, which helps in the separation of organic impurities. google.com Subsequently, the aqueous phase is acidified to a pH of 1.5-2 to precipitate the final product. google.com This pH control is critical, as the stability of the β-lactam ring is highly pH-dependent. nih.gov

Purification involves extraction with an aprotic solvent like chloroform (B151607) to remove unreacted precursors and byproducts, followed by crystallization of the final product from the aqueous phase. google.com Vacuum drying at a controlled temperature (e.g., 35-40°C) is used to remove residual solvents and moisture, yielding a solid product with high purity. google.com Through such optimized procedures, total recovery yields of over 80% have been reported. google.com

ParameterOptimized ConditionRationale
Temperature -35°C to 15°C (Mixed Anhydride Step)Controls reactivity and minimizes byproduct formation. google.com
pH Control Adjust to 8-9 post-condensation, then to 1.5-2 for precipitationFacilitates separation of impurities and induces crystallization of the final product. google.com
Purification Liquid-liquid extraction (e.g., with chloroform)Removes organic-soluble impurities and unreacted starting materials. google.com
Final Yield Reported at 80.5%Demonstrates the efficiency of the optimized process. google.com

This interactive table details the optimized parameters for the synthesis of p-Hydroxypenicillin V.

Techniques for Site-Specific Deuterium (B1214612) Labeling (d4)

The synthesis of p-Hydroxypenicillin V-d4 requires the specific incorporation of four deuterium atoms. For this compound, the target for labeling is the aromatic ring of the p-hydroxyphenoxyacetic acid side chain. This is achieved either by chemically modifying the precursor before synthesis or by utilizing biosynthetic pathways with labeled building blocks.

One of the most efficient methods for preparing this compound is to perform a hydrogen-deuterium (H/D) exchange reaction on the p-hydroxyphenoxyacetic acid precursor. hwb.gov.in This approach allows for the introduction of deuterium atoms onto the aromatic ring prior to its condensation with the 6-APA core. hwb.gov.in

The H/D exchange can be catalyzed by acids or metals and is often carried out using a deuterium source like deuterium oxide (D₂O). chem-station.com The phenolic hydroxyl group on the precursor activates the aromatic ring, making the ortho and para positions susceptible to electrophilic substitution, which facilitates the exchange of hydrogen atoms for deuterium. To achieve the d4 labeling, all four hydrogens on the benzene (B151609) ring would be targeted. This labeled precursor, p-hydroxyphenoxyacetic acid-d4, is then used in the same synthetic pathway described in section 2.1.1. This late-stage labeling of an intermediate is often preferred as it does not require a complete de novo synthesis of the labeled molecule. acs.org

An alternative strategy for producing this compound involves biosynthesis. The microorganism Penicillium chrysogenum is known to incorporate externally supplied precursors into the penicillin structure. nih.gov In this approach, a deuterated version of the side-chain precursor, p-hydroxyphenoxyacetic acid-d4, would be synthesized chemically first.

This deuterated building block is then added to the fermentation medium of P. chrysogenum. nih.govoup.com The fungal enzymes responsible for the final step of penicillin biosynthesis would incorporate the labeled side chain onto the penicillin core, resulting in the formation of this compound. news-medical.net This method leverages the specificity of the fungal enzymatic machinery to construct the complex penicillin molecule while ensuring the deuterium label, introduced on the precursor, is retained in the final product. The principle of using deuterated precursors in fermentation has been demonstrated in the production of other labeled biomolecules, such as amino acids. mdpi.com

Advances in Deuterium Labeling Technologies and Their Applicability to Penicillins

The field of deuterium labeling has seen significant advances, moving beyond simple exchange reactions to more sophisticated and highly selective methods. researchgate.net Modern techniques often employ transition-metal catalysts (e.g., iridium, ruthenium) to facilitate C-H activation, allowing for direct H/D exchange on complex molecules with high regioselectivity. acs.orgresearchgate.net These methods can reduce the number of synthetic steps and allow for the labeling of positions that are not accessible through classical methods. acs.org

Furthermore, technologies such as microwave-assisted synthesis have been applied to H/D exchange reactions, often accelerating the process significantly. hwb.gov.in For penicillins, these advanced catalytic methods are most applicable to the efficient and selective labeling of the side-chain precursors. While direct C-H activation on the complex and sensitive penicillin nucleus is challenging, its application to robust precursors offers a powerful tool for creating a wide variety of deuterated penicillin analogues for research applications. acs.org These labeled compounds are invaluable as internal standards in quantitative mass spectrometry and for studying the metabolism of drugs. medchemexpress.commedchemexpress.com

Advanced Analytical Chemistry and Isotope Dilution Mass Spectrometry

Development and Validation of Quantitative Analytical Methods for p-Hydroxypenicillin V-d4

The development of robust and validated analytical methods is fundamental to the accurate quantification of this compound. This process ensures that the method is reliable, reproducible, and fit for its intended purpose. The primary techniques employed for the analysis of this and similar compounds are liquid chromatography-mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and high-resolution mass spectrometry (HRMS).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of drug molecules in biological fluids. eijppr.comwur.nl Its high sensitivity and selectivity make it the method of choice for bioanalytical studies. eijppr.com The development of an LC-MS/MS method for p-Hydroxypenicillin V, and by extension its deuterated form, involves several key steps including sample preparation, chromatographic separation, and mass spectrometric detection.

Sample preparation often involves techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences from the biological matrix. medipharmsai.com Chromatographic separation is typically achieved using a reversed-phase column, which separates the analyte from other components based on polarity.

For detection, a triple quadrupole mass spectrometer is commonly used in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion of the analyte is selected and fragmented, and a resulting product ion is monitored. This process provides a high degree of selectivity. For this compound, the precursor and product ions would be shifted by four mass units compared to the non-deuterated analogue, allowing for its distinct detection.

Illustrative LC-MS/MS Parameters for p-Hydroxypenicillin V and its d4-labelled internal standard:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
p-Hydroxypenicillin V367.1160.125
This compound371.1164.125

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While less common for the analysis of non-volatile and thermally labile compounds like penicillins, gas chromatography-mass spectrometry (GC-MS) can be employed after derivatization. Derivatization is a chemical modification that increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. For this compound, derivatization would be necessary to enable its passage through the GC column. The resulting derivative can then be analyzed by the mass spectrometer.

High-Resolution Mass Spectrometry for Isotope Tracing

High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. ijpras.com This capability is particularly useful in metabolite identification and isotope tracing studies. ijpras.com In the context of this compound, HRMS can confirm the incorporation of the deuterium (B1214612) labels and can be used to distinguish the analyte from other isobaric interferences with high confidence. Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry are commonly used for these applications. ijpras.com

Role of this compound as an Internal Standard in Bioanalytical Assays

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis. aptochem.comscispace.com An internal standard is a compound that is added to a sample in a known quantity to aid in the quantification of an analyte. aptochem.com A deuterated internal standard is ideal because it has nearly identical physicochemical properties to the analyte but a different mass. aptochem.com

Precision and Accuracy Enhancement through Isotope Dilution

Isotope dilution mass spectrometry is a quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample. The ratio of the signal from the native analyte to the signal from the labeled standard is then used to determine the concentration of the analyte. This approach significantly improves the precision and accuracy of the measurement by correcting for variations that can occur during sample preparation and analysis, such as extraction efficiency and instrument response. clearsynth.com

Representative Data on Method Precision and Accuracy with an Isotope-Labeled Internal Standard:

Quality Control LevelTheoretical Concentration (ng/mL)Measured Concentration (Mean ± SD, n=6)Precision (%RSD)Accuracy (%)
Low55.1 ± 0.23.9102
Medium5049.5 ± 1.53.099
High500505 ± 10.12.0101

Matrix Effects Mitigation in Complex Biological Samples

Biological samples such as plasma, urine, and tissue homogenates are complex matrices that contain numerous endogenous components. medipharmsai.com These components can interfere with the ionization of the analyte in the mass spectrometer, leading to a phenomenon known as the matrix effect. eijppr.comkcasbio.comnih.gov The matrix effect can cause ion suppression or enhancement, which can lead to inaccurate quantification. eijppr.comkcasbio.com

Because a deuterated internal standard like this compound co-elutes with the analyte and experiences the same matrix effects, it can effectively compensate for these variations. kcasbio.com The ratio of the analyte to the internal standard remains constant, even in the presence of significant ion suppression or enhancement, thereby ensuring the reliability of the quantitative results. kcasbio.com

Advanced Spectroscopic Characterization Techniques for Labeled Analogs

The structural integrity and isotopic purity of this compound are paramount for its use as an internal standard. Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable for the comprehensive characterization of this labeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to confirm the molecular skeleton and to verify the position and extent of deuterium labeling.

In the ¹H NMR spectrum of this compound, the absence of signals corresponding to the four deuterium-labeled positions on the phenol (B47542) ring, compared to the spectrum of the unlabeled p-Hydroxypenicillin V, provides direct evidence of successful deuteration. The remaining proton signals would be expected to show chemical shifts and coupling constants consistent with the core penicillin structure.

The ¹³C NMR spectrum offers further structural confirmation. While the signals for the carbon atoms directly bonded to deuterium will be significantly attenuated and may appear as multiplets due to C-D coupling, the chemical shifts of the other carbon atoms in the molecule should closely match those of the unlabeled standard.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
H2~5.5d
H5~5.6d
H6~5.4dd
-CH₃ (syn)~1.5s
-CH₃ (anti)~1.6s
-OCH₂-~4.5s
Aromatic ProtonsAbsent-Deuterium labeled

Note: The predicted chemical shifts are based on the known spectrum of Penicillin V and expected effects of deuteration. Actual values may vary based on solvent and experimental conditions.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm) Notes
C2~65
C3~68
C5~70
C6~58
C7~175Carbonyl
-C(CH₃)₂~65
-CH₃ (syn)~27
-CH₃ (anti)~30
-OCH₂-~67
C=O (amide)~168Carbonyl
C=O (acid)~172Carbonyl
Aromatic Carbons (deuterated)~115-155Signals will be attenuated and show C-D coupling
Aromatic Carbons (non-deuterated)~115-155

Note: The predicted chemical shifts are based on the known spectrum of Penicillin V. Carbons attached to deuterium will exhibit characteristic splitting and reduced intensity.

Infrared (IR) Spectroscopy for Deuterium-Specific Vibrational Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying functional groups and probing the vibrational modes of a molecule. In the context of this compound, IR spectroscopy provides a direct method to observe the vibrations associated with the carbon-deuterium (C-D) bonds.

The most significant feature in the IR spectrum of this compound, when compared to its non-deuterated counterpart, is the appearance of C-D stretching vibrations. These bands typically appear in the region of 2100-2300 cm⁻¹, an area that is generally free from other strong absorptions, making them easily identifiable. The presence of these characteristic peaks confirms the incorporation of deuterium into the aromatic ring.

Furthermore, the out-of-plane bending vibrations of the aromatic C-H bonds, which are present in the spectrum of p-Hydroxypenicillin V, will be replaced by C-D bending vibrations at lower frequencies in the spectrum of the deuterated analog. This isotopic shift is a predictable consequence of the heavier mass of deuterium compared to protium.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
O-H Stretch (acid)3300-2500Broad
N-H Stretch (amide)3350-3250Medium
C-H Stretch (aliphatic)2980-2850Medium-Weak
C-D Stretch (aromatic)2300-2100Medium-Weak
C=O Stretch (β-lactam)~1770Strong
C=O Stretch (amide)~1680Strong
C=O Stretch (acid)~1720Strong
C-N Stretch1420-1380Medium
C-O Stretch1250-1000Strong
Aromatic C-D Bending850-750Medium-Weak

Note: These are expected frequency ranges and may vary slightly depending on the sample preparation and instrument.

Enzymatic and Metabolic Transformation Studies Non Clinical Contexts

Investigation of Hydroxylation Pathways Leading to p-Hydroxypenicillin V Formation

The formation of p-Hydroxypenicillin V is an important area of study, particularly within the context of industrial penicillin production where it is often considered an undesirable byproduct. nih.gov

Enzymatic Catalysis in Microbial Systems (e.g., Penicillium chrysogenum)

In industrial fermentations, Penicillin V (phenoxymethylpenicillin) is produced by the fungus Penicillium chrysogenum when supplied with the precursor phenoxyacetic acid (POAc). nih.gov However, wild-type strains of P. chrysogenum possess enzymatic machinery capable of hydroxylating this precursor at the para position, leading to the formation of p-hydroxyphenoxyacetic acid. nih.govnih.gov This hydroxylated precursor is then incorporated into the penicillin biosynthetic pathway, resulting in the production of p-Hydroxypenicillin V. nih.gov The level of this hydroxylated byproduct can range from 10-15% of the total penicillins produced in uncontrolled fermentations. nih.govoup.com

The primary enzyme system responsible for this hydroxylation is a monooxygenase. Efforts in industrial microbiology have focused on selecting mutant strains of P. chrysogenum with a reduced capacity for this hydroxylation reaction to improve the purity and yield of Penicillin V. nih.govoup.com

Biotransformation Kinetics and Enzyme Substrate Specificity

The kinetics of p-Hydroxypenicillin V formation are closely linked to the concentration of the primary precursor, phenoxyacetic acid. The production of the hydroxylated byproduct is most significant late in the fermentation cycle when the concentration of phenoxyacetic acid in the medium is nearly depleted. nih.govoup.com This suggests a competitive inhibition scenario where high concentrations of phenoxyacetic acid may saturate the active site of the hydroxylating enzyme, preventing the formation of p-hydroxyphenoxyacetic acid. As the phenoxyacetic acid concentration decreases, the enzyme is more likely to act on the available precursor, leading to an increase in the relative amount of p-Hydroxypenicillin V.

Tracing Metabolic Fates Using Deuterium-Labeled p-Hydroxypenicillin V

Deuterium-labeled compounds, such as p-Hydroxypenicillin V-d4, are powerful tools for tracing the metabolic fate of molecules in various biological systems. tudelft.nlnih.gov The substitution of hydrogen with deuterium (B1214612) creates a stable isotope tracer that can be readily detected by mass spectrometry, allowing for the unambiguous identification of the parent compound and its metabolites. nih.gov

In Vitro Enzymatic Degradation Studies

In vitro studies using purified enzymes or cell-free extracts are instrumental in elucidating the specific enzymatic pathways involved in the degradation of a compound. In a hypothetical in vitro study, this compound could be incubated with enzymes known to degrade penicillins, such as β-lactamases. By analyzing the reaction mixture using liquid chromatography-mass spectrometry (LC-MS), researchers could identify the deuterated degradation products. This would provide precise information on the cleavage sites and the chemical nature of the resulting metabolites. The kinetic parameters of the degradation reaction, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), could also be determined, offering insights into the efficiency of the enzymatic degradation.

Microbial Fermentation Studies and Metabolite Profiling

Introducing this compound into a microbial fermentation, such as a culture of Penicillium chrysogenum or other relevant microorganisms, allows for the comprehensive profiling of its metabolic fate in a more complex biological environment. nih.gov Samples of the fermentation broth and microbial biomass can be collected at different time points and analyzed by LC-MS to identify and quantify the deuterated parent compound and any resulting metabolites. nih.gov This approach, often referred to as metabolite profiling, can reveal the extent of degradation, biotransformation, and potential incorporation of the labeled compound into other metabolic pathways within the microorganism. nih.govnih.gov

Table 1: Hypothetical Metabolite Profile of this compound in a P. chrysogenum Fermentation

Time (hours)This compound (Relative Abundance)Metabolite A-d4 (Relative Abundance)Metabolite B-d4 (Relative Abundance)
0100%0%0%
1275%15%10%
2440%35%25%
4810%50%40%
72<1%55%44%

This table is illustrative and represents hypothetical data from a tracer study.

Comparative Metabolic Studies of Labeled vs. Unlabeled Penicillin Derivatives

Comparing the metabolic profiles of deuterated and non-deuterated compounds can provide valuable information about the kinetic isotope effect (KIE). nih.gov The C-D bond is stronger than the C-H bond, and this difference in bond strength can lead to a slower rate of reactions that involve the cleavage of this bond. nih.gov

In the context of p-Hydroxypenicillin V, if a metabolic pathway involves the cleavage of a C-H bond at a position that is deuterated in this compound, a slower rate of metabolism would be expected for the labeled compound. researchgate.net This can be observed as a longer half-life of the parent compound and a reduced formation of the corresponding metabolite.

Table 2: Hypothetical Comparative Metabolic Rates of p-Hydroxypenicillin V and this compound

CompoundHalf-life (in vitro)Rate of Metabolite X Formation (nmol/min/mg protein)
p-Hydroxypenicillin V2.5 hours15.2
This compound4.8 hours8.1

This table is illustrative and represents hypothetical data from a comparative metabolism study.

Such comparative studies are crucial for understanding the mechanisms of enzymatic reactions and can have implications for drug design, where deuteration is sometimes used to modulate the metabolic stability of a drug. nih.gov By comparing the metabolic fates of labeled and unlabeled penicillin derivatives, researchers can gain a deeper understanding of the factors that influence their biotransformation and degradation.

Theoretical and Computational Chemistry of P Hydroxypenicillin V and Its Deuterated Analog

Molecular Docking Simulations of Penicillin Derivatives with Relevant Biological Macromolecules (e.g., Penicillin-Binding Proteins)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.gov This method is crucial in drug design for estimating the binding affinity and interaction patterns between a drug molecule and its biological target. For penicillin derivatives, the primary targets are Penicillin-Binding Proteins (PBPs), which are essential enzymes in the final steps of bacterial cell wall biosynthesis. nih.govresearchgate.net Inhibition of these enzymes compromises the integrity of the bacterial cell wall, leading to cell lysis and death. nih.gov

In silico docking studies of penicillin analogues with PBPs, such as PBP2a of methicillin-resistant Staphylococcus aureus (MRSA) or PBP2x of Streptococcus pneumoniae, reveal key interactions. nih.govresearchgate.netresearchgate.net The simulation calculates a binding energy, typically in kcal/mol, which indicates the stability of the ligand-receptor complex; a more negative value suggests a stronger binding affinity. nih.gov

For a molecule like p-Hydroxypenicillin V, docking simulations would place the molecule into the active site of a PBP. The software then evaluates various poses and scores them based on a force field that approximates intermolecular forces. Key interactions typically involve the formation of hydrogen bonds between the ligand and amino acid residues in the PBP active site, as well as hydrophobic and electrostatic interactions. The covalent reaction initiated by the highly reactive β-lactam ring with a serine residue in the PBP active site is the ultimate inhibitory step, but initial non-covalent binding, which is predicted by docking, is essential for positioning the antibiotic correctly.

Strategic modifications to the penicillin structure can significantly enhance binding potential. researchgate.net The addition of a hydroxyl group at the para position of the phenoxy ring, as in p-Hydroxypenicillin V, may introduce new hydrogen bonding opportunities within the PBP active site, potentially increasing its binding affinity compared to Penicillin V. Docking studies are instrumental in exploring these possibilities before undertaking synthetic efforts. researchgate.net

Penicillin DerivativeTarget PBPBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Penicillin VS. pneumoniae PBP2x-8.5Ser337, Thr550, Ser395
p-Hydroxypenicillin VS. pneumoniae PBP2x-9.1Ser337, Thr550, Asn397
AmoxicillinS. pneumoniae PBP2x-9.2Ser337, Thr550, Tyr527
Penicillin GE. coli PBP1b-7.9Ser358, Lys599, Thr600

This table presents illustrative binding affinity scores for various penicillin derivatives against bacterial Penicillin-Binding Proteins (PBPs). The values are representative of typical results from molecular docking studies and are not based on direct experimental data for p-Hydroxypenicillin V.

Quantum Chemical Calculations on Conformation and Electronic Structure

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. ijirset.comnih.govnih.gov These methods can elucidate properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and the relative stability of different conformers. nih.govresearchgate.net

For penicillin derivatives, the conformation of the core bicyclic system—a fused β-lactam and thiazolidine ring—is critical for its antibacterial activity. researchgate.net Theoretical studies on related molecules like Penicillin V and Benzylpenicillin (Penicillin G) have shown that the thiazolidine ring can adopt different puckered conformations, often described by whether the carboxylate group is in an axial or equatorial position. researchgate.netresearchgate.net Quantum chemical calculations have demonstrated that in the gas phase, the axial conformer is often more stable due to favorable intramolecular interactions. researchgate.net

The electronic structure of the β-lactam ring is a key determinant of its reactivity. The ring is strained, and this strain contributes to the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the serine residue in the PBP active site. DFT calculations can quantify this reactivity through analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) and the distribution of electron density. nih.gov A smaller HOMO-LUMO energy gap generally implies higher reactivity.

For p-Hydroxypenicillin V, quantum calculations would focus on:

Conformational Analysis: Determining the relative energies of the axial and equatorial conformers and the energy barriers between them.

Electronic Properties: Calculating the HOMO-LUMO gap to assess the reactivity of the β-lactam ring. The electron-donating nature of the para-hydroxyl group could subtly influence the electronic properties of the entire molecule.

Structural Parameters: Predicting bond lengths and angles, which can be compared with experimental data if available. nih.gov

PropertyPenicillin Vp-Hydroxypenicillin VComputational Method
Relative Energy (Axial vs. Equatorial)Axial is more stableAxial is more stableB3LYP/6-311++G(d,p)
HOMO Energy (eV)-6.85-6.79B3LYP/6-311++G(d,p)
LUMO Energy (eV)-0.21-0.25B3LYP/6-311++G(d,p)
HOMO-LUMO Gap (eV)6.646.54B3LYP/6-311++G(d,p)

This table shows hypothetical data from quantum chemical calculations for Penicillin V and p-Hydroxypenicillin V, illustrating how the para-hydroxyl substituent might influence electronic properties. These values are for illustrative purposes.

Molecular Dynamics Simulations for Ligand-Receptor Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. researchgate.netknu.edu.af MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the conformational changes, flexibility, and stability of the protein and the ligand. nih.govresearchgate.net

For a complex of p-Hydroxypenicillin V bound to a PBP, an MD simulation would typically be run for tens to hundreds of nanoseconds. nih.gov The analysis of the resulting trajectory can reveal:

Stability of the Complex: By calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over time. A stable RMSD value indicates that the complex has reached equilibrium. researchgate.net

Flexibility of Residues: The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are rigid and which are flexible upon ligand binding. researchgate.net

Key Interactions: MD simulations can track the persistence of hydrogen bonds and other non-covalent interactions throughout the simulation, providing a more accurate picture of the important binding determinants than docking alone. nih.gov

These simulations are computationally intensive but provide invaluable information on the dynamic behavior of the drug-target interaction, refining the initial hypotheses generated from molecular docking. nih.gov

Analysis MetricObservation for a Stable Penicillin-PBP ComplexTypical Simulation Time
Protein RMSDStabilizes between 1-3 Å30-100 ns
Ligand RMSDRemains low within the binding pocket30-100 ns
Hydrogen Bond AnalysisPersistent H-bonds observed with key active site residues30-100 ns
Radius of Gyration (Rg)Remains stable, indicating no major unfolding30-100 ns

This table outlines typical analysis metrics from a molecular dynamics (MD) simulation of a penicillin derivative bound to a Penicillin-Binding Protein (PBP) and the expected observations for a stable complex.

Kinetic Isotope Effects (KIE) in Proposed Reaction Mechanisms Involving p-Hydroxypenicillin V

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a specific bond is broken in the rate-determining step of a reaction. nih.gov It is measured as the ratio of the reaction rate for a molecule with a lighter isotope (kL) to the rate for a molecule with a heavier isotope (kH). For p-Hydroxypenicillin V, comparing its reaction rate to that of p-Hydroxypenicillin V-d4 (where deuterium (B1214612) replaces hydrogen) can provide mechanistic insights.

A primary KIE (kH/kD > 1) is observed when a bond to the isotopically substituted atom is broken or formed in the rate-limiting step. nih.govsemanticscholar.org For enzymatic reactions, deuterium KIEs can be significant, often in the range of 2 to 7. nih.gov A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking, but the change in mass still influences the reaction rate, usually through changes in hybridization or steric effects. These effects are typically much smaller (kH/kD ≈ 1.0-1.2). semanticscholar.orgnih.gov

In the context of p-Hydroxypenicillin V, a KIE study could investigate several mechanistic questions:

Acylation of PBPs: The key reaction is the acylation of the active site serine. If a proton transfer involving a C-H bond on the penicillin scaffold were part of the rate-determining step, substituting that hydrogen with deuterium (as in this compound) would slow the reaction, resulting in a primary KIE.

Enzymatic Degradation: Penicillins can be degraded by β-lactamase enzymes. If a C-H bond cleavage is involved in the rate-limiting step of this degradation, a KIE would be observed. Comparing the KIE for the reaction of p-Hydroxypenicillin V and its deuterated analog with a β-lactamase could help elucidate its degradation mechanism.

The absence of a significant KIE (kH/kD ≈ 1) would suggest that the C-H bond at the deuterated position is not broken during the rate-determining step of the reaction. semanticscholar.org

KIE Value (kH/kD)Type of KIEMechanistic Implication
~ 1No effectC-H bond is not broken in the rate-determining step.
1.0 - 1.3SecondaryIsotopic substitution is near the reaction center, influencing the transition state (e.g., hybridization change).
2 - 7PrimaryC-H bond is broken in the rate-determining step.
&lt; 1InverseThe vibrational frequencies of the C-H bond are stiffer in the transition state than in the ground state.

This table presents typical interpretations of kinetic isotope effect (KIE) values for deuterium substitution in enzymatic reactions.

Applications in Mechanistic and Biosynthetic Pathway Elucidation

Utilizing p-Hydroxypenicillin V-d4 as a Mechanistic Probe in Biochemical Reactions

The stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond makes isotopically labeled compounds like this compound excellent mechanistic probes. This difference in bond energy can lead to a kinetic isotope effect (KIE), where the rate of a reaction involving the cleavage of a C-D bond is slower than that of a C-H bond. nih.gov By observing a KIE, researchers can deduce whether a particular C-H bond cleavage is a rate-determining step in an enzymatic reaction.

While specific studies utilizing this compound as a mechanistic probe are not extensively documented in publicly available literature, its potential application can be illustrated in the study of penicillin-modifying enzymes. For instance, if an enzyme were suspected of catalyzing a reaction involving the abstraction of a hydrogen atom from the phenol (B47542) ring of p-Hydroxypenicillin V, comparing the reaction rates of the deuterated and non-deuterated forms could provide critical evidence for the proposed mechanism.

Hypothetical Application in Studying Penicillin Acylase Activity:

SubstrateEnzymeObserved ReactionKinetic Isotope Effect (kH/kD)Mechanistic Implication
p-Hydroxypenicillin VPenicillin AcylaseHydrolysis of amide bond1.0C-H bond cleavage on the aromatic ring is not involved in the rate-determining step.
This compoundPenicillin AcylaseHydrolysis of amide bond1.0Confirms that the enzyme's primary action is on the acyl side chain, not the aromatic ring.

Tracing Precursor Incorporation into Penicillin Biosynthesis

Isotopically labeled precursors are invaluable for mapping biosynthetic pathways. By feeding a labeled compound to a producing organism, such as the fungus Penicillium chrysogenum, and subsequently detecting the label in the final product, the incorporation of the precursor can be unequivocally demonstrated.

p-Hydroxypenicillin V is known to be an undesirable byproduct in Penicillin V fermentations, arising from the para-hydroxylation of the precursor phenoxyacetic acid (POAc). nih.gov To definitively trace this pathway, p-Hydroxyphenoxyacetic acid-d4 could be introduced into the fermentation broth. The subsequent detection of this compound would confirm that p-hydroxyphenoxyacetic acid is the direct precursor to this hydroxylated penicillin variant.

Illustrative Precursor Feeding Experiment:

Labeled Precursor FedProducing OrganismAnalyte Detected by Mass SpectrometryConclusion
Phenoxyacetic acidPenicillium chrysogenumPenicillin VPhenoxyacetic acid is the precursor to Penicillin V.
p-Hydroxyphenoxyacetic acid-d4Penicillium chrysogenumThis compoundp-Hydroxyphenoxyacetic acid is directly incorporated to form p-Hydroxypenicillin V.

The biosynthesis of the core penicillin structure itself involves the condensation of three amino acids: L-α-aminoadipate, L-cysteine, and L-valine. news-medical.net While this compound is not a direct precursor to the core structure, its use as an internal standard in studies tracing the incorporation of other labeled precursors is a critical application.

Investigating Enzyme Mechanisms through Isotopic Labeling

Isotopic labeling is a cornerstone technique for elucidating the mechanisms of enzyme action. nih.gov The use of deuterated substrates can help to identify which specific hydrogen atoms are removed or transferred during catalysis.

In the context of penicillin biosynthesis, the formation of p-Hydroxypenicillin V from Penicillin V is catalyzed by a hydroxylase enzyme. To investigate the mechanism of this hydroxylation, Penicillin V deuterated at the para position of the phenyl ring could be used as a substrate. The reaction mechanism could be probed by analyzing the kinetic isotope effect and the position of the deuterium (B1214612) in the product.

While research specifically detailing the use of this compound to probe enzyme mechanisms is limited, its primary and most widespread application in research and clinical settings is as an internal standard for quantitative analysis by mass spectrometry. sigmaaldrich.comnih.gov The known mass difference between the deuterated standard and the naturally occurring analyte allows for precise quantification, correcting for variations in sample preparation and instrument response. researchgate.net This is particularly important when measuring the levels of p-Hydroxypenicillin V as a byproduct in fermentation processes. nih.gov

Future Research Trajectories and Innovations

Development of Novel Deuterium (B1214612) Labeling Strategies for Complex Penicillin Metabolites

The synthesis of isotopically labeled complex molecules like penicillin metabolites presents significant challenges. Traditional methods often involve multi-step syntheses that can be time-consuming and costly. thieme-connect.de However, emerging strategies are focusing on more efficient and direct incorporation of deuterium, which is critical for producing compounds like p-Hydroxypenicillin V-d4.

Future research is increasingly directed towards late-stage functionalization (LSF) . This approach introduces isotopic labels into a complex molecule in the final steps of its synthesis, which avoids the need for lengthy de novo synthesis. acs.orgresearchgate.net A key technique within LSF is the Hydrogen Isotope Exchange (HIE) , which swaps hydrogen atoms for deuterium directly on the target molecule. thieme-connect.deacs.org

Recent breakthroughs in catalysis are central to advancing HIE methods. Palladium (Pd) and Iridium (Ir)-based catalysts have shown remarkable efficiency and selectivity. acs.orgacs.org For instance, palladium-catalyzed nondirected C–H deuteration allows for the isotopic labeling of various pharmaceutically relevant molecules using D₂O as an inexpensive and readily available deuterium source. acs.org Similarly, iridium-based catalysts are highly effective for ortho-directed HIE, enabling precise labeling under mild conditions. acs.org These methods bypass the need for pre-functionalized starting materials, making the synthesis of complex deuterated standards more accessible. thieme-connect.de

Despite these advances, challenges remain, particularly in controlling regioselectivity and avoiding unwanted side reactions under harsh conditions. thieme-connect.de Future innovations will likely focus on developing catalysts with even greater functional group tolerance and selectivity, enabling the precise and efficient deuteration of a wider range of penicillin metabolites. researchgate.netacs.org

Labeling StrategyCatalyst TypeKey AdvantagesChallenges
Late-Stage C–H Deuteration Palladium (Pd)-basedHigh deuterium incorporation, tolerates many functional groups, uses D₂O source. acs.orgControlling regioselectivity, potential for side reactions. thieme-connect.de
Ortho-Directed HIE Iridium (Ir)-basedHigh regioselectivity, mild reaction conditions. acs.orgRequires a directing group on the substrate. thieme-connect.de
Alkali-Metal Base Catalysis Alkali-Metal BasesViable alternative to transition metals. rsc.orgCan require stoichiometric amounts, potential for harsh conditions. rsc.org

Integration of this compound into Multi-Omics Research Platforms

The complexity of biological systems requires a holistic approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics. In this context, this compound serves as a critical tool, particularly in metabolomics, for achieving accurate quantification and pathway analysis.

Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique that uses isotopically labeled compounds to trace the flow of atoms through metabolic networks. nih.govresearchgate.net By introducing a labeled precursor, researchers can track its transformation into various downstream metabolites, providing a dynamic view of metabolic fluxes that cannot be obtained from static concentration measurements alone. nih.govhilarispublisher.com this compound can be used to trace the metabolic fate of Penicillin V, helping to decipher its complex biotransformation pathways within an organism.

In all mass spectrometry-based omics studies, deuterated molecules like this compound are invaluable as internal standards . acs.orgclearsynth.com When added to a biological sample at a known concentration, the internal standard helps to correct for variations in sample preparation and instrument response. clearsynth.com This is crucial for accurate and precise quantification of the corresponding non-labeled analyte, p-Hydroxypenicillin V, in complex biological matrices. acs.orgclearsynth.com

The integration of data from different omics platforms provides a more complete picture of cellular responses to penicillin exposure. For example, by combining metabolomic data (quantified using this compound) with proteomic and transcriptomic data, researchers can link changes in metabolite levels to alterations in the expression of specific genes and proteins involved in penicillin metabolism and resistance.

Omics PlatformRole of this compoundResearch Outcome
Metabolomics (SIRM) Metabolic TracerDynamic tracking of Penicillin V biotransformation pathways. nih.govresearchgate.net
Proteomics Internal StandardAccurate quantification of proteins involved in drug metabolism. clearsynth.com
Transcriptomics Correlative Analysis ToolLinking gene expression changes to metabolite concentration profiles.
Multi-Omics Integration Analytical ReferenceComprehensive understanding of cellular response to penicillin.

Exploration of Environmental Degradation Pathways Using Labeled Compounds

The widespread use of antibiotics has led to their presence in the environment, raising concerns about the development of antibiotic resistance. nih.govacademicjournals.org Understanding how penicillins degrade in soil and water is essential for assessing their environmental impact. Isotopically labeled compounds like this compound are powerful tools for these environmental fate studies.

By "spiking" environmental samples (e.g., river water, soil) with a known amount of a labeled compound, scientists can trace its transformation over time, even at very low concentrations. This allows for the unambiguous identification of degradation products and the determination of degradation rates. pku.edu.cn Studies on Penicillin G have identified key degradation products such as penicilloic acid, penilloic acid, and isopenillic acid in aquatic environments. pku.edu.cnresearchgate.net Using a labeled version of a metabolite like p-Hydroxypenicillin V would allow for precise tracking of its own persistence and transformation pathways.

Compound-Specific Isotope Analysis (CSIA) is an advanced analytical technique that measures the ratio of stable isotopes in a specific compound to determine its source and the extent of its degradation. microbe.comenviro.wiki As a compound degrades, the lighter isotopes (like ¹²C or ¹H) react faster than the heavier isotopes (¹³C or ²H/D), leading to an enrichment of the heavier isotope in the remaining parent compound. microbe.com By monitoring these isotopic shifts, CSIA can provide conclusive evidence of biodegradation in the field. microbe.comenviro.wiki Introducing this compound into a system and monitoring its isotopic signature alongside its concentration provides a dual-pronged approach to understanding its environmental fate.

Research has shown that penicillin degradation is influenced by both abiotic (e.g., hydrolysis, photolysis) and biotic (microbial action) processes. iaea.orgnih.gov Labeled compounds are critical for distinguishing between these different degradation mechanisms and understanding how factors like pH and temperature influence degradation rates. academicjournals.orgnih.gov

Degradation ProcessKey FactorsRole of Labeled CompoundsMajor Penicillin Degradation Products
Abiotic Degradation pH, Temperature, Sunlight (Photolysis) nih.govnih.govDetermine degradation rates and identify products under controlled conditions.Penicilloic acid, Penilloic acid pku.edu.cnresearchgate.net
Biotic Degradation Microbial Activity (e.g., β-lactamase) nih.govresearchgate.netTrace metabolic pathways in microorganisms and confirm biodegradation.Isopenillic acid, Penicilloaldehyde pku.edu.cn
Environmental Monitoring Soil/Water Matrix EffectsProvide accurate quantification in complex environmental samples. pku.edu.cn

Advancements in Automated Synthesis and High-Throughput Analysis of Labeled Penicillins

The increasing demand for labeled compounds in research and development necessitates more efficient methods for their synthesis and analysis. Automation and high-throughput technologies are revolutionizing this field.

Automated flow chemistry is emerging as a powerful alternative to traditional batch synthesis. researchgate.netsyrris.com In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and reaction time. vapourtec.com This leads to higher yields, better reproducibility, and improved safety. researchgate.net The integration of automation allows for the rapid optimization of reaction conditions and the synthesis of entire libraries of compounds with minimal manual intervention. syrris.comvapourtec.com This technology is highly suitable for the multi-step synthesis of complex molecules like deuterated penicillins and their metabolites, significantly reducing development time. researchgate.netx-chemrx.com

On the analysis side, high-throughput screening (HTS) platforms enable the rapid testing of large numbers of compounds for biological activity or other properties. nih.gov When coupled with advanced analytical techniques, these platforms can accelerate drug discovery and development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of labeled and unlabeled compounds in complex mixtures. ufl.edueur.nl Modern LC-MS/MS systems offer fast analysis times, allowing for the high-throughput processing of samples from metabolic, environmental, or clinical studies. eur.nlwur.nl The use of deuterated internal standards like this compound is essential for ensuring the accuracy and reliability of these high-throughput quantitative analyses. ufl.edu

The combination of automated synthesis and high-throughput analysis creates a powerful, integrated workflow. Labeled penicillin metabolites can be synthesized on-demand using flow chemistry and then immediately used in HTS assays, with the results analyzed by rapid LC-MS/MS methods. This synergy accelerates research cycles and enables scientists to explore complex biological and environmental questions more efficiently than ever before.

TechnologyApplication to Labeled PenicillinsKey Benefits
Automated Flow Chemistry Synthesis of this compound and related compounds. researchgate.netIncreased yield, reproducibility, safety, and speed; enables library synthesis. syrris.comvapourtec.com
High-Throughput Screening (HTS) Testing biological activity or metabolic stability. nih.govRapid evaluation of large numbers of compounds or conditions.
LC-MS/MS Analysis Quantification in biological and environmental samples. ufl.eduHigh sensitivity, selectivity, and speed; essential for quantitative studies. eur.nl

Q & A

Q. Tables for Reference

Parameter Recommended Value Validation Method
Deuterium Incorporation≥95% at specified positionsNMR (δ 2.5–3.5 ppm for D)
LOQ in Plasma0.1 ng/mLSignal-to-noise ratio ≥10
Inter-day Precision (CV%)<15%QC samples (n = 5/day)

Q. Citations

  • Ensure all studies comply with journal-specific reporting standards (e.g., EQUATOR Network) and deposit raw data in repositories like Zenodo or Figshare .
  • Avoid referencing non-peer-reviewed sources (e.g., ) per submission guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.